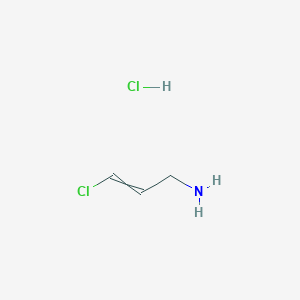

3-Chloroprop-2-en-1-amine;hydrochloride

Description

3-Chloroprop-2-en-1-amine hydrochloride is an organochlorine compound featuring an allylic amine structure with a chlorine substituent on the β-carbon of a propenyl chain. Its molecular formula is C₃H₇Cl₂N, derived from the parent amine (C₃H₆ClN) combined with hydrochloric acid. The compound’s structure (CH₂=CHCl-CH₂NH₃⁺Cl⁻) confers reactivity at both the amine and chlorine moieties, making it valuable in pharmaceutical and polymer synthesis. Key identifiers include:

Properties

Molecular Formula |

C3H7Cl2N |

|---|---|

Molecular Weight |

128.00 g/mol |

IUPAC Name |

3-chloroprop-2-en-1-amine;hydrochloride |

InChI |

InChI=1S/C3H6ClN.ClH/c4-2-1-3-5;/h1-2H,3,5H2;1H |

InChI Key |

RBJGWQYYFUCZDP-UHFFFAOYSA-N |

Canonical SMILES |

C(C=CCl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloroprop-2-en-1-amine hydrochloride typically involves the allylation of amines with commercially available 1,3-dichloropropene isomers. The reaction is often catalyzed by iron, which facilitates the cross-coupling of Grignard reagents with stereochemically pure 3-chloroprop-2-en-1-amines .

Industrial Production Methods

Industrial production methods for 3-chloroprop-2-en-1-amine hydrochloride are not extensively documented. the general approach involves large-scale synthesis using similar allylation and cross-coupling reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloroprop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Addition Reactions: The double bond in the propene chain can participate in addition reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Addition Reactions: Catalysts like palladium or platinum are often used.

Major Products Formed

Substitution Reactions: Products include various substituted amines.

Oxidation Reactions: Products include aldehydes or carboxylic acids.

Reduction Reactions: Products include reduced amines or alkanes.

Addition Reactions: Products include saturated compounds.

Scientific Research Applications

3-chloroprop-2-en-1-amine hydrochloride is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and catalysis.

Biology: In the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of 3-chloroprop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets. The chlorine atom and the amine group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the presence of the double bond in the propene chain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared below with hydrochlorides sharing analogous backbones or functional groups.

Table 1: Key Structural and Physicochemical Comparisons

Key Differences and Implications

Reactivity: The allylic Cl in 3-chloroprop-2-en-1-amine hydrochloride facilitates nucleophilic substitution or elimination reactions, unlike saturated analogues like 3-chloro-N,N-dimethylpropan-1-amine hydrochloride . Carbodiimide derivatives (e.g., 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) exhibit distinct reactivity in forming active esters for bioconjugation .

Biological Activity :

- Chlorprothixene hydrochloride’s tricyclic structure enables dopamine receptor antagonism, absent in simpler allylic amines .

- Cinnamylamine hydrochloride’s aromaticity enhances lipid solubility, affecting bioavailability compared to aliphatic counterparts .

Synthetic Utility :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.